N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide
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Overview
Description
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a but-2-ynamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylpiperazine with a suitable benzyl halide to form the 4-[(4-methylpiperazin-1-yl)methyl]phenyl derivative.
Coupling with But-2-ynoic Acid: The next step involves the coupling of the piperazine derivative with but-2-ynoic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The pathways involved can include inhibition of tyrosine kinases, leading to downstream effects on cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-phenyl-2-pyrimidine-amine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-4-17(21)18-13-15-5-7-16(8-6-15)14-20-11-9-19(2)10-12-20/h5-8H,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJMLPLTSVUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)CN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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